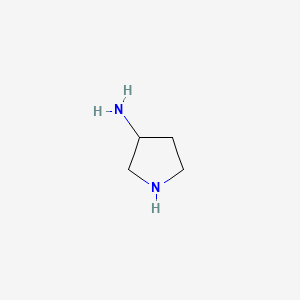

3-Aminopyrrolidine

描述

3-Aminopyrrolidine is a heterocyclic organic compound with the molecular formula C4H10N2. It is a derivative of pyrrolidine, featuring an amino group attached to the third carbon of the pyrrolidine ring. This compound is significant in various fields, including pharmaceuticals, agrochemicals, and organic synthesis, due to its versatile reactivity and biological activity .

准备方法

Synthetic Routes and Reaction Conditions: 3-Aminopyrrolidine can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 3-pyrrolidinone using ammonia and a hydrogenation catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature to achieve optimal yields .

Industrial Production Methods: In industrial settings, this compound is often produced via the reductive amination of pyrrolidine-3-carboxylic acid. This process involves the reaction of pyrrolidine-3-carboxylic acid with ammonia and a reducing agent like sodium cyanoborohydride. The reaction is conducted in an inert atmosphere to prevent oxidation and ensure high purity of the final product .

化学反应分析

Types of Reactions: 3-Aminopyrrolidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary amines.

Substitution: It participates in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are employed.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used.

Major Products:

Oxidation: Imines, nitriles.

Reduction: Secondary amines.

Substitution: Various substituted pyrrolidines.

科学研究应用

Pharmaceutical Development

Role as an Intermediate:

3-Aminopyrrolidine serves as a crucial intermediate in synthesizing pharmaceuticals, especially in developing treatments for neurological disorders. Its ability to interact with neurotransmitter systems makes it valuable for drug discovery efforts targeting conditions such as depression and anxiety .

Case Studies:

- A study synthesized novel derivatives of this compound and evaluated their antagonistic activity against human chemokine receptor 2 (CCR2). The findings indicated that certain derivatives exhibited high potency as CCR2 antagonists, suggesting potential therapeutic applications in treating inflammatory diseases .

- Another investigation identified this compound derivatives as dual inhibitors of Abl and PI3K kinases, demonstrating promising cytotoxic effects against chronic myeloid leukemia (CML) cell lines. These compounds could lead to new treatment options for CML by targeting multiple pathways involved in cancer progression .

Organic Synthesis

Building Complex Molecules:

In organic chemistry, this compound is employed to construct complex molecules. It acts as a chiral auxiliary in various reactions, enhancing the enantioselectivity of products. For instance, its lithium amides have been used as chiral ligands for alkyllithiums, achieving enantiomeric excesses of up to 80% in nucleophilic addition reactions .

Data Table: Chiral Ligands from this compound

| Ligand Type | Reaction Type | Enantiomeric Excess (%) |

|---|---|---|

| Lithium Amides | Nucleophilic Addition | Up to 80 |

| Chiral Auxiliaries | Organolithium Reactions | Varies (up to 89) |

Material Science

Enhancing Material Properties:

this compound is utilized in formulating advanced materials, particularly polymers. Its incorporation enhances properties such as flexibility and strength, making it suitable for applications in the automotive and aerospace industries .

Biochemical Research

Studying Biological Mechanisms:

The compound plays a significant role in biochemical research by aiding the understanding of enzyme mechanisms and protein interactions. This knowledge is crucial for developing targeted therapies aimed at specific biological processes .

Case Study:

Research utilizing 3D-QSAR models on this compound-based compounds has provided insights into the structural requirements necessary for effective receptor antagonism. These studies help predict the biological activity of new compounds based on their molecular structure .

Agrochemicals

Development of Eco-friendly Solutions:

In agrochemical research, this compound is explored for its potential in developing environmentally friendly pest control solutions. Its application could lead to more effective agrochemical products that minimize environmental impact while maximizing efficacy against pests .

作用机制

The mechanism of action of 3-Aminopyrrolidine involves its interaction with various molecular targets. For instance, in medicinal chemistry, it acts as a ligand for specific receptors or enzymes, modulating their activity. The compound’s amino group can form hydrogen bonds with target proteins, influencing their conformation and function. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific application .

相似化合物的比较

Pyrrolidine: Lacks the amino group, making it less reactive in certain chemical reactions.

4-Aminopyrrolidine: The amino group is attached to the fourth carbon, leading to different reactivity and biological activity.

2-Aminopyridine: Contains a pyridine ring instead of a pyrrolidine ring, resulting in distinct chemical properties

Uniqueness: 3-Aminopyrrolidine is unique due to its specific placement of the amino group, which imparts distinct reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals .

生物活性

3-Aminopyrrolidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a five-membered ring structure containing one nitrogen atom and four carbon atoms, with an amino group attached at the third position. This unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Research has demonstrated that this compound derivatives exhibit significant biological activities through various mechanisms:

- Kinase Inhibition : Certain derivatives have been identified as dual inhibitors of Abl and PI3K kinases, which are crucial in cancer signaling pathways. These compounds showed promising cytotoxicity against K562 leukemia cells, indicating potential applications in cancer therapy .

- Chemokine Receptor Modulation : this compound derivatives have been evaluated for their antagonistic activity against human chemokine receptor 2 (CCR2). Structure-activity relationship studies revealed that modifications can enhance their potency as CCR2 antagonists, suggesting therapeutic applications in inflammatory diseases .

Cytotoxicity and Anticancer Activity

A study reported the synthesis of novel this compound derivatives that demonstrated significant cytotoxic effects against K562 leukemia cells. The compounds were found to inhibit both Abl and PI3K kinases, although they did not induce apoptosis, indicating alternative mechanisms of cytotoxicity .

Chemokine Receptor Antagonism

Another research highlighted the synthesis of this compound derivatives with enhanced antagonistic activity against CCR2. Among the synthesized compounds, specific piperazine derivatives exhibited high potency, which could be beneficial in treating diseases associated with chemokine signaling .

Data Table: Summary of Biological Activities

| Compound Derivative | Target | Activity | Reference |

|---|---|---|---|

| 5k | Abl/PI3K | Cytotoxicity against K562 | |

| Piperazine Compounds | CCR2 | High antagonistic activity | |

| This compound | Various Kinases | Moderate inhibition |

Case Study 1: Dual Kinase Inhibition

A series of compounds based on this compound were synthesized and screened for their ability to inhibit Abl and PI3K kinases. The lead compound demonstrated a significant reduction in cell viability in K562 cells, emphasizing the potential for developing novel anticancer agents targeting these pathways.

Case Study 2: CCR2 Antagonism

In a separate study focused on inflammatory diseases, several this compound derivatives were tested for their ability to block CCR2 activity. The results indicated that specific modifications to the core structure could drastically improve antagonistic potency, paving the way for new treatments for conditions like rheumatoid arthritis.

属性

IUPAC Name |

pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c5-4-1-2-6-3-4/h4,6H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXSWUFDCSEIOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276538, DTXSID10869408 | |

| Record name | 3-Aminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79286-79-6 | |

| Record name | 3-Aminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-aminopyrrolidine?

A1: The molecular formula of this compound is C4H10N2, and its molecular weight is 86.14 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While specific spectroscopic data may vary depending on the derivative and experimental conditions, studies have utilized 1H, 13C, and 6Li NMR spectroscopy to analyze 3AP lithium amides and their complexes with alkyllithiums. [, , ] This technique has been crucial in understanding the structure and behavior of these complexes in solution.

Q3: What is the significance of this compound in organic synthesis?

A3: this compound derivatives, particularly their lithium amides (3APLi's), have emerged as valuable chiral ligands in asymmetric synthesis. [, ] They are particularly useful in enantioselective additions of alkyllithiums to aldehydes, leading to the formation of chiral alcohols.

Q4: How do this compound lithium amides facilitate enantioselective reactions?

A4: 3APLi's form chiral noncovalent complexes with alkyllithiums, creating a well-defined chiral environment around the reactive species. [, ] This complexation influences the approach of the electrophile (e.g., aldehyde) during the reaction, favoring the formation of one enantiomer over the other.

Q5: What factors influence the enantioselectivity of reactions involving this compound lithium amides?

A5: Research indicates that the steric bulk of the substituent on the lateral 3-amino group of 3AP significantly affects the enantiomeric excess of the product. [] Bulky substituents generally enhance enantioselectivity. Additionally, the solvent used in the reaction can also influence selectivity. []

Q6: Has this compound been used in any other catalytic applications?

A6: Yes, besides their use as chiral ligands for alkyllithiums, 3AP derivatives have also shown promise as catalysts in organocatalytic reactions. For instance, (S)-(N,N,N’)-trimethyl-3-aminopyrrolidine has been successfully employed as a catalyst in the Morita-Baylis-Hillman reaction, achieving enantiomeric excesses up to 73%. []

Q7: How has computational chemistry contributed to the understanding of this compound's properties and reactivity?

A7: Density Functional Theory (DFT) computations have been valuable in elucidating the structure and stability of 3APLi complexes with alkyllithiums and lithium halides. [, ] These computational studies complement experimental NMR data and provide insights into the aggregation behavior and reactivity of these complexes.

Q8: Have any Quantitative Structure-Activity Relationship (QSAR) studies been conducted on this compound derivatives?

A8: Yes, 3D-QSAR studies, employing CoMFA and CoMSIA methodologies, have been performed on a series of (R)-3-aminopyrrolidine derivatives as CCR2B receptor antagonists. [] These studies revealed crucial structural features contributing to the inhibitory potency of these molecules, guiding the design of novel CCR2B antagonists.

Q9: How do structural modifications to the this compound scaffold affect its biological activity?

A9: Research on 3AP derivatives as CCR2B antagonists has shown that modifications to the this compound core significantly impact their activity. [] The presence of specific steric, electrostatic, hydrophobic, and hydrogen-bonding features, as revealed by QSAR studies, are crucial for optimal binding and inhibition.

Q10: Are there specific examples of how structural changes in this compound derivatives affect their biological activity?

A10: Studies on quinolone antibacterials containing the this compound moiety demonstrated that C-alkylation at the 4-position enhances both in vitro and in vivo antibacterial activity. [] Specifically, the (S)-5-amino-7-(7-amino-5-azaspiro[2.4]hept-5-yl)-1-cyclopropyl-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acid (15b) exhibited potent activity against various bacteria, including quinolone-resistant strains. []

Q11: What are some common synthetic routes to access this compound and its derivatives?

A11: Several methods have been reported for the synthesis of 3AP derivatives. Some commonly employed strategies include:

- Starting from L-aspartic acid: This method offers an economical route to optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate. []

- Rearrangement of 2-aminomethylazetidines: This approach, mediated by boron trifluoride, provides access to enantiopure 3-aminopyrrolidines. []

- Cyclization of 3-benzylaminopropionate: This method involves a multi-step sequence of N-alkylation, Dieckmann cyclization, decarboxylation, oximation, and catalytic hydrogenation to afford this compound dihydrochloride. [, ]

Q12: Are there methods to enhance the stability or reactivity of this compound lithium amides?

A12: Research suggests that the presence of lithium halides, such as LiCl or LiBr, can protect 3APLi from hydrolysis. [] Mass spectrometry and DFT studies indicate that the aggregation of 3APLi with these strongly polar partners enhances its stability.

Q13: How can one obtain optically pure this compound?

A13: Optical resolution is crucial for obtaining enantiomerically pure 3AP, which is essential for its application in asymmetric synthesis. Methods for resolving racemic 3AP include:

- Formation of diastereomeric salts: Reacting racemic 3AP with optically active resolving agents, such as tartaric acid [, ] or 2-methoxyphenylacetic acid, [, ] leads to the formation of diastereomeric salts that can be separated by crystallization.

- Enzymatic resolution using ω-transaminases: This approach utilizes the stereoselectivity of ω-transaminases to selectively convert one enantiomer of 3AP, leaving the other enantiomer enriched. [, , ] Protecting groups on the nitrogen atom of 3AP can significantly enhance the rate and enantioselectivity of this resolution process. []

Q14: Besides asymmetric synthesis, are there other potential applications for this compound derivatives?

A14: Yes, the biological activity of some 3AP derivatives makes them attractive targets for medicinal chemistry. For example:

- CCR2 antagonists: (R)-3-aminopyrrolidine derivatives have shown potential as antagonists of the CCR2B receptor, a chemokine receptor involved in inflammatory processes. [] These molecules hold promise for treating inflammatory diseases.

- Antifilarial agents: 3-Aminopyrrolidines bearing acyl substituents have demonstrated potent microfilaricidal activity in the Litomosoides carinii gerbil test system. [] These findings highlight their potential as lead compounds for developing new antifilarial drugs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。